molecular formula C11H9ClN2O2S B4571839 3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid

3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid

Cat. No.: B4571839
M. Wt: 268.72 g/mol
InChI Key: DCFIFRJRNVWTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological activities. The presence of a chloro group at the 7th position and a sulfanylpropanoic acid moiety makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloroquinazoline.

    Formation of Intermediate: The 7-chloroquinazoline is reacted with a thiol compound under basic conditions to form the sulfanyl intermediate.

    Final Product: The intermediate is then reacted with a propanoic acid derivative to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydroquinazoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The chloroquinazoline moiety can bind to enzymes or receptors, inhibiting their activity. The sulfanylpropanoic acid group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid
  • 3-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid

Uniqueness

3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the quinazoline ring system, which is different from the quinoline ring system found in similar compounds. This structural difference can lead to variations in biological activity and specificity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(7-chloroquinazolin-4-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-1-2-8-9(5-7)13-6-14-11(8)17-4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFIFRJRNVWTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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